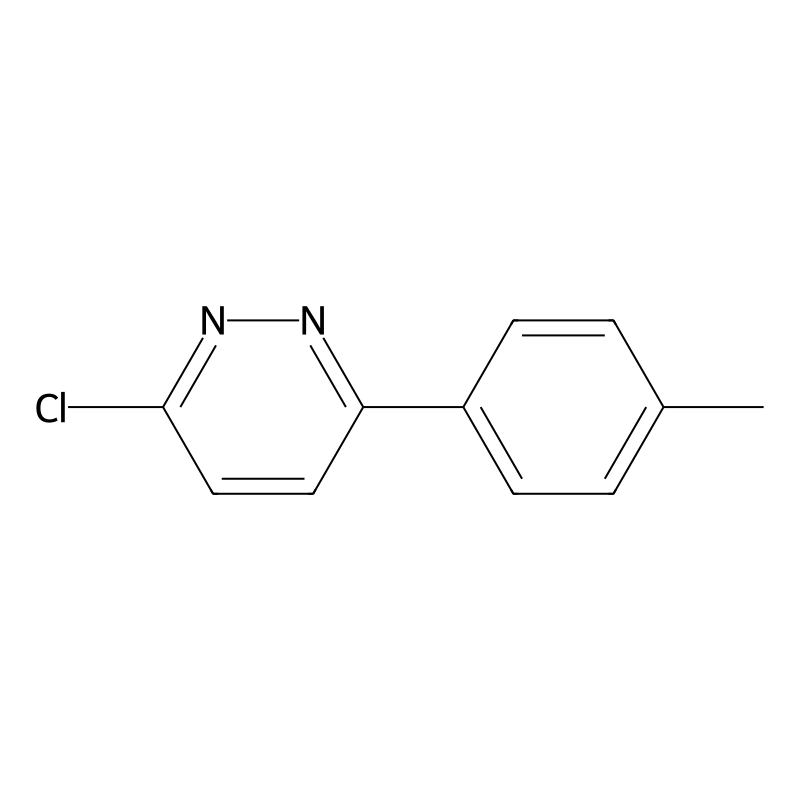3-Chloro-6-(4-methylphenyl)pyridazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Synthesis
-Chloro-6-(4-methylphenyl)pyridazine is an organic compound belonging to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The specific compound 3-Chloro-6-(4-methylphenyl)pyridazine has a chlorine atom attached at position 3 and a 4-methylphenyl group (a methyl group attached to a phenyl ring) at position 6 of the pyridazine ring.
Scientific literature describes various methods for synthesizing 3-Chloro-6-(4-methylphenyl)pyridazine. One common method involves the condensation reaction of 3,6-dichloropyridazine with 4-methylaniline [].
Potential Applications in Research
Research has explored potential applications of 3-Chloro-6-(4-methylphenyl)pyridazine in various fields, including:
- Medicinal Chemistry: Some studies have investigated the compound's antimicrobial activity.
3-Chloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine class, characterized by its molecular formula and a molecular weight of 204.66 g/mol. Its structure features a chlorinated pyridazine ring substituted with a para-methylphenyl group, which contributes to its unique chemical properties and biological activities. The compound's InChI key is QOJGTOZTPGJHAU-UHFFFAOYSA-N, and it is recognized for its solid-state form and potential applications in organic synthesis and medicinal chemistry .
There is no current information regarding the mechanism of action of 3-Chloro-6-(4-methylphenyl)pyridazine.
Additional Points
- Some commercial suppliers offer 3-Chloro-6-(4-methylphenyl)pyridazine, suggesting potential research interest, but the specific applications remain unclear [].
- A related compound, 3-Chloro-6-(4-(2-pyridyl)piperazin-1-yl)pyridazine, has been reported in structural studies. This suggests that the core structure of 3-Chloro-6-(4-methylphenyl)pyridazine might be a scaffold for further functionalization.
Limitations and Future Research Directions
The analysis presented here is limited due to the scarcity of information on 3-Chloro-6-(4-methylphenyl)pyridazine.
Future research directions could involve:
- Investigation of synthetic routes for efficient production of the compound.
- Characterization of its physical and chemical properties.
- Exploration of potential biological activities or applications in medicinal chemistry or material science.
- Computational studies to predict its properties and potential uses.
- Aza-Diels-Alder reactions: This involves the reaction of 1,2,3-triazines with 1-propynylamines to yield regioselective products.
- C-4-H alkylation: Mechanochemically activated magnesium metal can mediate this process using alkyl halides, allowing for the introduction of alkyl groups into the pyridazine ring.
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that pyridazine derivatives, including 3-Chloro-6-(4-methylphenyl)pyridazine, exhibit notable biological activities. These compounds have been studied for their potential pharmacological effects, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Potential as herbicides and fungicides in agricultural applications .
The specific biological activity of 3-Chloro-6-(4-methylphenyl)pyridazine remains an area of ongoing research, particularly regarding its interaction with biological targets.
The synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine can be accomplished through several methods:
- Lewis Acid-Mediated Reactions: Utilizing Lewis acids in inverse electron demand Diels-Alder reactions with s-tetrazine derivatives.
- Copper-Promoted Cyclization: A method involving β,γ-unsaturated hydrazones that undergo cyclization to form the desired pyridazine structure.
- Catalytic Hydrogenation: This technique can be employed to modify existing pyridazine derivatives into more complex structures.
These methods illustrate the synthetic flexibility available for producing this compound.
3-Chloro-6-(4-methylphenyl)pyridazine finds utility in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Its derivatives may be explored for their therapeutic potential against various diseases.
- Agricultural Chemistry: The compound's herbicidal properties position it as a candidate for developing new agrochemicals .
Several compounds share structural similarities with 3-Chloro-6-(4-methylphenyl)pyridazine, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-6-methylpyridazine | Methyl group instead of para-methylphenyl | Simpler structure; fewer steric interactions |
| 3-Chloro-6-(4-fluorophenyl)pyridazine | Fluorine substituent | Potentially different electronic properties |
| 3-Chloro-6-(4-methylphenoxy)pyridazine | Ether functional group | Different reactivity due to oxygen presence |
These comparisons highlight the uniqueness of 3-Chloro-6-(4-methylphenyl)pyridazine in terms of its specific substituents and potential applications in various fields. Each compound's distinct functional groups influence their reactivity and biological activity, making them suitable for different applications in research and industry .








